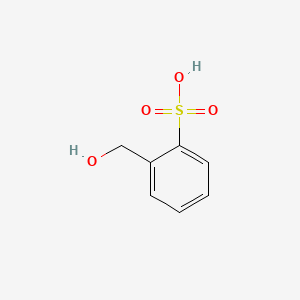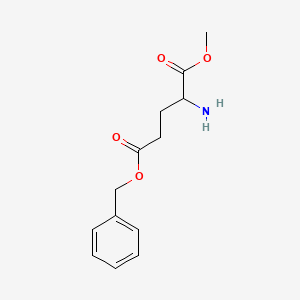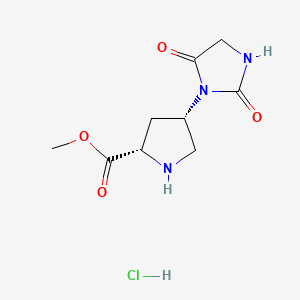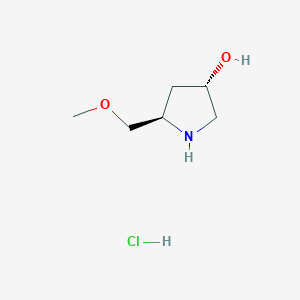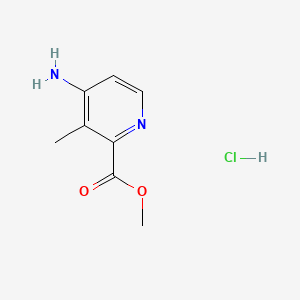![molecular formula C11H11F2NO B13569246 rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide](/img/structure/B13569246.png)
rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide is a chemical compound with the molecular formula C11H11F2NO It is characterized by the presence of a difluoromethyl group attached to a cyclopropyl ring, which is further connected to a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor in the presence of a catalyst.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a halogen exchange reaction using difluoromethyl halides and appropriate reagents.
Coupling with Benzamide: The final step involves coupling the difluoromethylcyclopropyl intermediate with benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of their activity. The cyclopropyl ring provides rigidity to the molecule, which can influence its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide
- N-[(1R,2R)-2-(Methyl)cyclopropyl]benzamide
- N-[(1R,2R)-2-(Chloromethyl)cyclopropyl]benzamide
Uniqueness
rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved biological activity.
Propriétés
Formule moléculaire |
C11H11F2NO |
|---|---|
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide |
InChI |
InChI=1S/C11H11F2NO/c12-10(13)8-6-9(8)14-11(15)7-4-2-1-3-5-7/h1-5,8-10H,6H2,(H,14,15)/t8-,9-/m1/s1 |
Clé InChI |
ZMSAUDXBBRZQEU-RKDXNWHRSA-N |
SMILES isomérique |
C1[C@H]([C@@H]1NC(=O)C2=CC=CC=C2)C(F)F |
SMILES canonique |
C1C(C1NC(=O)C2=CC=CC=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Aminospiro[3.5]nonane-7-carboxylic acid](/img/structure/B13569177.png)

![2-(3-Methoxyphenyl)-N-[2-(pyrrolidin-1-YL)phenyl]acetamide](/img/structure/B13569182.png)
